molecular formula C13H13NO3 B1403943 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352524-64-1

2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1403943
CAS RN: 1352524-64-1
M. Wt: 231.25 g/mol
InChI Key: DOZLWQFNBMOKCY-UHFFFAOYSA-N
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Description

2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 . It is also known by its IUPAC name 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has been analyzed in several studies. For instance, QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives have been conducted to understand their inhibitory biological activity towards ABCB1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid include a molecular weight of 231.25 . More detailed properties could not be found in the available literature.

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, it can be used to create analogs with potential anti-inflammatory or analgesic properties due to its isoquinoline scaffold, which is a common feature in many biologically active molecules .

Biological Activity Modulation

The isoquinoline core of the compound is known to interact with biological targets such as enzymes and receptors. Researchers can modify the isopropyl group to fine-tune the molecule’s biological activity, exploring its use in modulating physiological processes or as a probe in biochemical studies .

Material Science

In material science, this compound could be utilized to synthesize novel organic semiconductors. Its rigid structure and potential for electronic delocalization make it a candidate for creating materials with specific charge transport properties, useful in the development of organic light-emitting diodes (OLEDs) or photovoltaic cells .

Analytical Chemistry

As a standard in analytical chemistry, 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be used to calibrate instruments or as a reference compound in mass spectrometry to identify and quantify similar compounds in complex mixtures .

Chemical Synthesis Research

This compound can act as an intermediate in the synthesis of more complex isoquinoline derivatives. Its carboxylic acid group allows for coupling reactions that can extend the isoquinoline system into larger, more complex heterocyclic structures, which are of interest in synthetic organic chemistry .

Antimicrobial Agent Development

The structural motif of isoquinoline has been associated with antimicrobial properties. By derivatizing 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid , researchers can develop new antimicrobial agents that can be tested against various bacterial and fungal strains .

Enzyme Inhibition Studies

Isoquinoline derivatives are known to act as inhibitors for certain enzymes. This compound could be used to study its inhibitory effects on enzymes like protein kinases, which play a crucial role in signal transduction pathways. Such studies can lead to the development of new treatments for diseases where these enzymes are dysregulated .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for its potential use as a growth regulator or pesticide. The isoquinoline structure may affect the growth of plants or pests, providing a starting point for the development of new agricultural chemicals .

Mechanism of Action

While the specific mechanism of action for 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not available, related compounds such as 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives have been studied for their inhibitory activity towards ABCB1, a protein related to multidrug resistance in a wide range of human tumors .

properties

IUPAC Name

1-oxo-2-propan-2-ylisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)14-7-11(13(16)17)9-5-3-4-6-10(9)12(14)15/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLWQFNBMOKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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